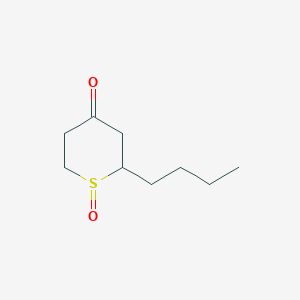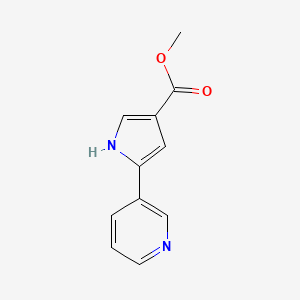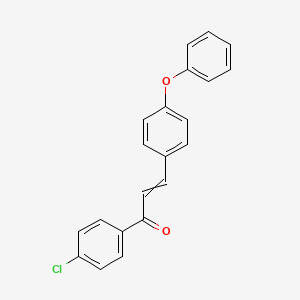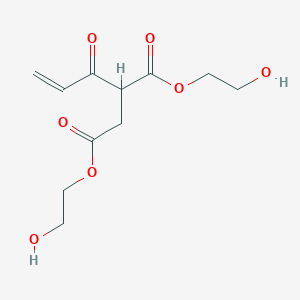
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(9-methyl-9H-purin-6-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(9-methyl-9H-purin-6-yl)ethane-1,2-diamine is a complex organic compound featuring two purine moieties attached to an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dimethyl-N~1~,N~2~-bis(9-methyl-9H-purin-6-yl)ethane-1,2-diamine typically involves the reaction of 9-methyl-9H-purine with N,N’-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction is often catalyzed by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(9-methyl-9H-purin-6-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine moieties, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the purine moieties.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted purine derivatives with various alkyl groups.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(9-methyl-9H-purin-6-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying purine metabolism.
Medicine: Explored for its potential therapeutic effects, particularly in targeting purine-related pathways in diseases.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N1,N~2~-Dimethyl-N~1~,N~2~-bis(9-methyl-9H-purin-6-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The purine moieties can mimic natural substrates, allowing the compound to bind to active sites and modulate enzymatic activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethylethylenediamine: A simpler analog with two secondary amine groups.
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: Contains a pyridine moiety instead of purine.
N,N’-Dimethyl-N,N’-bis(2-pyridinylmethyl)-1,2-ethanediamine: Features pyridine groups attached to the ethane-1,2-diamine backbone.
Uniqueness
N~1~,N~2~-Dimethyl-N~1~,N~2~-bis(9-methyl-9H-purin-6-yl)ethane-1,2-diamine is unique due to the presence of purine moieties, which confer specific biochemical properties and potential therapeutic applications. Its ability to interact with purine-related pathways distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
90275-20-0 |
|---|---|
Molekularformel |
C16H20N10 |
Molekulargewicht |
352.40 g/mol |
IUPAC-Name |
N,N'-dimethyl-N,N'-bis(9-methylpurin-6-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H20N10/c1-23(13-11-15(19-7-17-13)25(3)9-21-11)5-6-24(2)14-12-16(20-8-18-14)26(4)10-22-12/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
PSZIZQKIXKBLCK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1N=CN=C2N(C)CCN(C)C3=NC=NC4=C3N=CN4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14371323.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)

![N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide](/img/structure/B14371342.png)



![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)


phosphanium iodide](/img/structure/B14371387.png)


![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)
